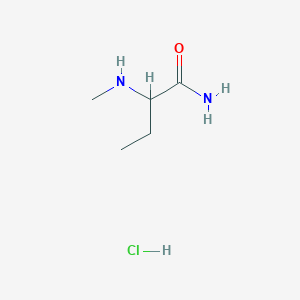

![molecular formula C14H18BFO2 B12497165 2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497165.png)

2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

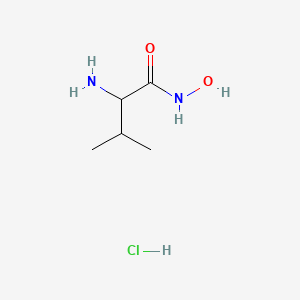

2-[2-(4-フルオロフェニル)エテニル]-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、ボロン酸誘導体のクラスに属する有機化合物です。この化合物は、4-フルオロフェニル基とエテニル基で置換されたジオキサボロラン環内にボロン原子が存在することを特徴としています。これは、特に鈴木・宮浦カップリングなどのクロスカップリング反応において、有機合成で一般的に使用されます。

準備方法

合成経路および反応条件

2-[2-(4-フルオロフェニル)エテニル]-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの合成は、通常、パラジウム触媒の存在下、4-フルオロスチレンとビス(ピナコラト)ジボロンの反応を伴います。反応は不活性雰囲気下、通常は窒素またはアルゴン中で行われ、炭酸カリウムなどの塩基が必要です。反応混合物を約80〜100℃に加熱し、数時間かけて完全な転換を保証します。

工業的生産方法

工業規模では、この化合物の生産は同様の合成経路に従いますが、収率と純度を向上させるために反応条件が最適化されています。連続フローリアクターと自動システムの使用により、反応パラメータをより適切に制御でき、より効率的な生産プロセスが実現します。

化学反応の分析

反応の種類

2-[2-(4-フルオロフェニル)エテニル]-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、次のようなさまざまな種類の化学反応を受けます。

酸化: ボロン原子は、ボロン酸またはボレートエステルを形成するように酸化することができます。

還元: エテニル基は、水素化反応を使用してエチル基に還元できます。

置換: フェニル環のフッ素原子は、求核置換反応によって他の官能基に置換することができます。

一般的な試薬と条件

酸化: 塩基の存在下、過酸化水素または過ホウ酸ナトリウム。

還元: パラジウムまたは白金触媒を使用した水素ガス。

置換: ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中、メトキシドナトリウムまたはtert-ブトキシドカリウム。

主な生成物

酸化: ボロン酸またはボレートエステル。

還元: 2-[2-(4-エチルフェニル)エテニル]-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン。

置換: 使用した求核試薬に応じて、さまざまな置換フェニル誘導体。

科学研究への応用

2-[2-(4-フルオロフェニル)エテニル]-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、科学研究において幅広い用途があります。

化学: 鈴木・宮浦カップリング反応において試薬として使用され、炭素-炭素結合を形成します。

生物学: 生物活性分子や医薬品の合成に使用されます。

医学: ボロン含有薬の開発と、ホウ素中性子捕捉療法(BNCT)剤の前駆体として使用されます。

産業: ポリマーや電子部品などの先進材料の生産に適用されます。

科学的研究の応用

2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT) agents.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

作用機序

2-[2-(4-フルオロフェニル)エテニル]-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの作用機序は、主にクロスカップリング反応におけるボロン源としての役割に関係しています。ボロン原子はパラジウム触媒と錯体を形成し、アリール基またはビニル基をカップリングパートナーに移動させます。このプロセスには、ボロン酸エステル中間体の形成が含まれ、これはトランスメタル化と還元脱離を受けて、目的の生成物を形成します。

類似化合物の比較

類似化合物

- 2-[2-(4-フルオロフェニル)エテニル]-5-チオフェン-2-イル-1,3,4-オキサジアゾール

- N-(2-フルオロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)-3-メチルブタンアミド

独自性

2-[2-(4-フルオロフェニル)エテニル]-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、ボロン含有ジオキサボロラン環と4-フルオロフェニル基の特定の組み合わせにより、ユニークです。この構造は、明確な反応性と安定性を付与し、クロスカップリング反応やその他の合成用途で特に有用です。

類似化合物との比較

Similar Compounds

- 2-[2-(4-fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole

- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a boron-containing dioxaborolane ring and a 4-fluorophenyl group. This structure imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications.

特性

IUPAC Name |

2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRAXVMUDOVAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

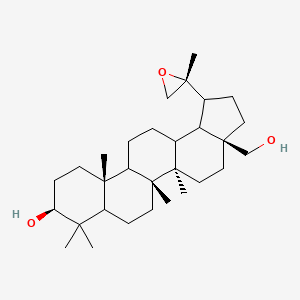

![4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one](/img/structure/B12497082.png)

![5-(methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497084.png)

![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12497090.png)

![diethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)propanedioate](/img/structure/B12497104.png)

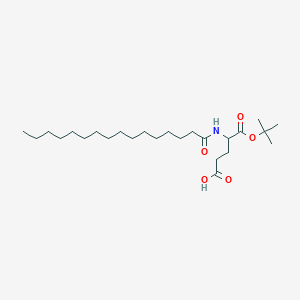

![[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B12497106.png)

![5-(2-chlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497129.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12497133.png)

![2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B12497146.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid](/img/structure/B12497154.png)